molecular formula C10H10O3 B7806514 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride CAS No. 117-40-8

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

Cat. No.: B7806514
CAS No.: 117-40-8
M. Wt: 178.18 g/mol
InChI Key: JIYNFFGKZCOPKN-UHFFFAOYSA-N
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Description

Significance of Bridged Polycyclic Anhydrides in Synthetic Chemistry

Bridged polycyclic compounds are a class of molecules that feature prominently in synthetic chemistry due to their inherent architectural three-dimensionality and rigid structures. beilstein-journals.orgnih.gov This structural rigidity is a key attribute, as it allows for the precise spatial projection of substituents, a valuable feature in the design of molecules for applications in medicinal chemistry and materials science. Many bridged polycyclic natural products exhibit significant biological activity, a trait often attributed to their conformationally restricted structures that can lead to selective binding with biological targets. beilstein-journals.orgnih.gov

Cyclic anhydrides, as a functional group, are important intermediates in organic synthesis. fiveable.meyoutube.com They are particularly reactive towards nucleophiles, serving as precursors for the synthesis of esters and amides. youtube.com The combination of a bridged polycyclic framework with an anhydride (B1165640) group, as seen in the norbornene family, creates molecules with enhanced reactivity due to ring strain. youtube.com This makes them valuable building blocks for constructing complex molecular architectures and for the synthesis of specialized polymers.

Overview of 5-Methyl-5-norbornene-2,3-dicarboxylic Anhydride as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is a valuable chemical synthon primarily due to the dual reactivity conferred by its norbornene and anhydride components. smolecule.com Its applications span from organic transformations to, most significantly, polymer chemistry. smolecule.com

The uniqueness of this compound lies in a reactivity profile that is not achievable with simpler anhydrides like maleic or phthalic anhydride. smolecule.com Its primary application is as a curing agent for epoxy resins, where it reacts to form a cross-linked network structure. This process significantly enhances the mechanical properties, thermal stability, and electrical insulation performance of the resulting epoxy-based materials. smolecule.com Furthermore, it serves as a crucial intermediate or monomer in the production of various polymers, including polyesters and alkyd resins. smolecule.com The strained double bond of the norbornene unit can participate in various polymerization reactions, such as Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with high thermal stability and specific physical properties. nih.govresearchgate.net

Scope and Research Objectives Pertaining to this compound

Academic and industrial research involving this compound is driven by several key objectives aimed at developing advanced materials. A primary goal is the creation of high-performance polymers with superior properties. Research focuses on its use as a curing agent to improve the durability and heat resistance of epoxy resins, which are essential in electronics, automotive, and aerospace applications. smolecule.com

Another major research avenue is its use as a monomer in polymerization reactions. Scientists investigate how incorporating this anhydride into polymer backbones influences the final material's characteristics. For example, studies have explored its role in the synthesis of polyesters and chiral polymers, where the rigid norbornene unit can impart unique thermal and mechanical properties. nih.govillinois.edu Research objectives often include controlling the molecular weight and thermal properties of the resulting polymers. researchgate.net Additionally, its utility extends to applications in electrical laminating and filament-winding, as well as in the formulation of flame-retarding treatments for various materials. smolecule.com

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃ nih.govnih.gov
Molecular Weight 178.18 g/mol nih.govnih.gov
Appearance Clear light yellow oily liquid guidechem.com
Density 1.232 g/mL at 25 °C
Flash Point 135 °C (275 °F)
Refractive Index n20/D 1.506
Vapor Pressure 5 mmHg at 120 °C
Solubility Miscible with acetone, benzene, naphtha, and xylene. guidechem.com

Detailed Research Findings

Recent studies have focused on the alternating copolymerization of norbornene anhydrides with epoxides to create functional polyesters. The data below, from a study on related norbornene anhydrides, illustrates typical results from such research, highlighting how different monomers and catalysts affect polymer properties.

EntryAnhydrideEpoxideCatalystConv. (%)Mₙ (kDa)Mₙ/MₙT₉ (°C)
3 exo-NBAGEChromium(III) salen + DMAP1008.21.1513
4 BHAAGEChromium(III) salen + DMAP1008.21.4129
5 MNBAGEChromium(III) salen + DMAP--12.61.3928

Table based on data from a study on the functionalization of polyesters. illinois.edu MNB (this compound) is shown in entry 5. exo-NB refers to cis-5-norbornene-exo-2,3-dicarboxylic anhydride, and BHA is cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. illinois.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYNFFGKZCOPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171352
Record name 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-40-8
Record name 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 5 Norbornene 2,3 Dicarboxylic Anhydride

Diels-Alder Cycloaddition Reactions

The most common and industrially significant method for synthesizing 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride (B1165640) is the Diels-Alder reaction, a [4+2] cycloaddition. zbaqchem.com This reaction involves a conjugated diene reacting with an alkene (dienophile) to form a cyclohexene (B86901) derivative. unwisdom.org

Reactant Precursors: Methylcyclopentadienes and Maleic Anhydride

The synthesis involves two key reactants:

Methylcyclopentadiene (B1197316) (MCPD): This conjugated diene is the methyl-substituted analog of cyclopentadiene. Commercially, it is often supplied as methylcyclopentadiene dimer, which must be "cracked" via a thermal retro-Diels-Alder reaction to yield the reactive monomer. sfu.caalfa-chemistry.com This process typically results in a mixture of isomers.

Maleic Anhydride (MA): This cyclic molecule serves as the dienophile. zbaqchem.com Its reactivity is enhanced by the two electron-withdrawing carbonyl groups conjugated with the double bond. For successful synthesis, it is crucial to use dry reagents and solvents, as maleic anhydride can readily hydrolyze. alfa-chemistry.com

Influence of Methylcyclopentadiene Isomerism on Diels-Alder Adduct Formation

The thermal cracking of the methylcyclopentadiene dimer yields a mixture of isomers, primarily 1-methylcyclopentadiene (1-MeCp) and 2-methylcyclopentadiene (2-MeCp), which exist in equilibrium. sfu.caacs.org This isomerism has a significant impact on the reaction's outcome:

Product Complexity: The reaction of the MCPD isomer mixture with maleic anhydride results in a complex mixture of isomeric adducts, as each diene isomer can react to form distinct products. sfu.caresearchgate.net

Reactivity and Regioselectivity: Studies have shown that 1-MeCp and 2-MeCp exhibit similar reactivity in the Diels-Alder reaction. researchgate.net However, their regioselectivity differs. Reactions involving 1-methylcyclopentadiene are reported to be highly regiospecific, whereas 2-methylcyclopentadiene demonstrates lower regiospecificity, leading to a greater variety of products. rsc.org The reaction generally produces adducts with an endo configuration under kinetic control. researchgate.net

Methylcyclopentadiene IsomerKey Characteristics in Diels-Alder ReactionPrimary Adducts Formed with Maleic Anhydride
1-Methylcyclopentadiene (1-MeCp)Exhibits high regioselectivity. rsc.orgForms a specific set of regioisomeric products.
2-Methylcyclopentadiene (2-MeCp)Shows lower regioselectivity compared to 1-MeCp. rsc.orgContributes to a more complex mixture of isomeric adducts. sfu.ca
5-Methylcyclopentadiene (5-MeCp)Less stable; rapidly isomerizes to 1-MeCp and 2-MeCp via a acs.orglatech.edu-sigmatropic shift. acs.orgIts direct adducts are not typically isolated under standard conditions.

Role of Protonic Acid Catalysis in 5-Methylcyclopentadiene Isomerization for Enhanced Reactivity

While the prompt specifies protonic acid, the literature on this specific reaction heavily emphasizes the role of Lewis acids. Brønsted acids (proton donors) are known to catalyze Diels-Alder reactions, typically by protonating the dienophile, making it more electrophilic and thus more reactive. This mechanism has been shown to be effective in aqueous media for reactions involving cyclopentadiene. Chiral Brønsted acids have also been successfully employed to achieve asymmetric induction in aza-Diels-Alder reactions. acs.orgbeilstein-journals.org

However, for substituted cyclopentadienes, Lewis acid catalysis is more extensively documented. Lewis acids like aluminum chloride (AlCl₃) accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile (maleic anhydride). nih.gov This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the reaction rate. wikipedia.org Crucially, Lewis acids can accelerate the cycloaddition without significantly affecting the rate of the acs.orglatech.edu-sigmatropic rearrangement that interconverts the methylcyclopentadiene isomers. nih.gov This allows the less stable 5-methylcyclopentadiene isomer to be trapped in a reaction before it isomerizes, a key strategy in certain complex syntheses. nih.gov

Reaction Conditions and Optimization (e.g., Temperature, Pressure, Solvent Systems) for Synthesis

The synthesis of 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is highly exothermic, and careful control of reaction conditions is necessary to optimize yield and selectivity. unwisdom.orgsfu.ca

Temperature: Low temperatures (e.g., 0–5 °C) are often employed to control the exotherm and favor the kinetically preferred endo product. sfu.cagoogle.com Higher temperatures can lead to the reverse Diels-Alder reaction and favor the formation of the thermodynamically more stable exo isomer.

Pressure: The reaction is typically conducted at atmospheric pressure. However, in advanced systems like microreactors, elevated pressure (e.g., 4 MPa) combined with high temperature can achieve near-quantitative conversion in minutes. latech.edu

Solvent Systems: A variety of solvent systems can be used. The reaction can be run without a solvent, using an excess of methylcyclopentadiene as the reaction medium. sfu.ca Common solvents include ethyl acetate, hexane, and toluene (B28343). unwisdom.orgalfa-chemistry.com The choice of solvent can influence both the regioselectivity and the endo/exo selectivity of the reaction. rsc.org

ParameterConditionPurpose / OutcomeReference
Temperature0–10 °CKinetic control, favors formation of the endo isomer. sfu.cagoogle.com
190–260 °CThermodynamic control, promotes isomerization to the exo isomer. latech.edu
PressureAtmospheric or Elevated (e.g., 4 MPa)High pressure used in microreactors to maintain liquid phase at high temperatures. latech.edu
SolventSolvent-free, Toluene, Ethyl Acetate/HexaneSolvent choice can affect selectivity and ease of purification. sfu.caalfa-chemistry.comrsc.org
Reactant RatioExcess diene (MCPD)Can serve as reaction medium and ensure complete conversion of maleic anhydride. sfu.ca

Stereoselectivity in Diels-Alder Synthesis: Controlling Exo/Endo Isomer Ratios

A key aspect of the Diels-Alder synthesis is stereoselectivity, specifically the formation of endo and exo isomers.

Kinetic vs. Thermodynamic Control: Under standard, kinetically controlled conditions (lower temperatures), the reaction predominantly yields the endo adduct. lew.ro This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state. The exo isomer, however, is the more thermodynamically stable product due to reduced steric hindrance. latech.edu

Thermal Isomerization: The kinetically favored endo product can be converted to the thermodynamically favored exo product through thermal isomerization. lew.ro Heating the endo anhydride at temperatures around 190 °C or higher causes a retro-Diels-Alder reaction, followed by re-cycloaddition to form an equilibrium mixture enriched in the more stable exo isomer. latech.edu This thermal epimerization is often incomplete, resulting in an equilibrium mixture of both isomers. lew.ro For the unmethylated analogue, an equilibrium ratio of about 1.8:1 (exo to endo) can be reached at 230 °C. latech.edu

ConditionFavored ProductGoverning PrincipleNotes
Low Temperature (e.g., 0-40 °C)Endo IsomerKinetic ControlThe endo product is formed faster due to stabilizing secondary orbital interactions. lew.ro
High Temperature (e.g., >190 °C)Exo IsomerThermodynamic ControlAllows the reaction to equilibrate, favoring the sterically less hindered and more stable exo product. latech.edu
Lewis Acid CatalysisEndo IsomerEnhanced Kinetic ControlCatalysts often increase the rate and can enhance the inherent endo selectivity. ias.ac.in

Alternative and Advanced Synthetic Approaches

While the conventional batch Diels-Alder reaction is robust, advanced methodologies have been developed to improve efficiency, safety, and control over isomerism.

A significant advancement is the use of continuous-flow microreactors . This approach combines the in-situ thermal cracking of the methylcyclopentadiene dimer and the subsequent Diels-Alder reaction with maleic anhydride into a single, continuous process. latech.edu By employing high temperatures (e.g., 260 °C) and pressures (e.g., 4 MPa) with very short residence times (e.g., 2 minutes), this method can achieve nearly 100% conversion and 98% selectivity. latech.edu This technique offers precise control over temperature and reaction time, enabling the synthesis of mixtures with a high exo/endo ratio directly, bypassing a separate isomerization step. latech.edu

Another approach involves the dehydrogenation of a saturated precursor . For instance, a method has been patented for preparing 4-methyl nadic anhydride by reacting 4-methyl tetrahydrophthalic anhydride with a dehydrogenation reagent like trichloroisocyanuric acid under mild conditions. google.com This represents an alternative pathway that does not rely on the Diels-Alder reaction of methylcyclopentadiene.

One-Pot Microreactor Synthesis Strategies for High Efficiency

Continuous-flow microreactors offer a significant advancement for the synthesis of norbornene-based anhydrides, providing enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. latech.edu While specific studies on the microreactor synthesis of the 5-methyl derivative are not extensively detailed, research on the closely related 5-norbornene-2,3-dicarboxylic anhydride demonstrates the high efficiency of this approach. latech.edu

In a one-pot synthesis, reagents are passed through a heated and pressurized microchannel, allowing for rapid and highly efficient conversion. latech.edu For the synthesis of 5-norbornene-2,3-dicarboxylic anhydride, this strategy has been shown to achieve nearly 100% conversion and 98% selectivity in a residence time of just two minutes. latech.edu This methodology combines the in-situ generation of the diene from its dimer with the subsequent Diels-Alder reaction in a single, continuous process. latech.edu The use of high temperatures (e.g., 260 °C) and pressures (e.g., 4 MPa) in the microreactor can also influence the stereoselectivity of the reaction, potentially increasing the yield of the thermodynamically more stable exo-isomer. latech.edu

Table 1: Representative Microreactor Conditions for Norbornene Dicarboxylic Anhydride Synthesis latech.edu

Parameter Value Outcome
Temperature 260 °C High conversion, increased exo-isomer ratio
Pressure 4 MPa Prevents boiling, enhances reaction rate
Residence Time 2 min Near 100% conversion, 98% selectivity

This data is based on the synthesis of the non-methylated analog, 5-norbornene-2,3-dicarboxylic anhydride, and is illustrative of the potential of microreactor technology for the title compound.

Consideration of In-Situ Generation of Diene Precursors (e.g., from Dicyclopentadiene)

Methylcyclopentadiene, the diene required for the synthesis, is highly reactive and readily dimerizes at room temperature via a Diels-Alder reaction to form methyl-dicyclopentadiene. sapub.orgresearchgate.net Storing and handling the reactive monomer is impractical and presents safety challenges. Therefore, a common and effective strategy is the in-situ generation of methylcyclopentadiene immediately prior to its use in the subsequent reaction. latech.edusemanticscholar.org

This is achieved through a retro-Diels-Alder reaction, where the methyl-dicyclopentadiene dimer is "cracked" by heating. sapub.orgsemanticscholar.org This thermal decomposition is a reversible process, and at elevated temperatures (typically above 170 °C), the equilibrium shifts to favor the formation of the monomer. researchgate.netsemanticscholar.orgalfa-chemistry.com The freshly generated, volatile methylcyclopentadiene can then be immediately reacted with maleic anhydride. sapub.org This technique is crucial for both laboratory-scale preparations and large-scale industrial production, including continuous-flow processes where the cracking of the dimer is the initial step. latech.educhalmers.se

Table 2: Conditions for Thermal Cracking of Dicyclopentadiene (B1670491) Precursors chalmers.se

Precursor Temperature Residence Time Pressure Conversion
Dicyclopentadiene 200 °C 30 min 9 bar 38%

This data pertains to the cracking of dicyclopentadiene and illustrates the principle applicable to methyl-dicyclopentadiene.

Derivatization from Dicarboxylic Acid Precursors for Anhydride Formation

An alternative, though less direct, synthetic route to this compound involves the chemical modification of its corresponding dicarboxylic acid. The anhydride is a derivative of 5-Methyl-5-norbornene-2,3-dicarboxylic acid. The formation of the anhydride from the diacid is a dehydration or condensation reaction, where a molecule of water is eliminated from the two carboxylic acid groups to form the cyclic anhydride ring.

This transformation is a standard procedure in organic synthesis. It can typically be accomplished by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride. The reverse reaction, hydrolysis, occurs when the anhydride is exposed to moisture, cleaving the anhydride ring to regenerate the dicarboxylic acid. smolecule.com This highlights the need for anhydrous conditions when handling and storing the anhydride to maintain its chemical integrity. guidechem.com

Stereochemical Aspects and Isomerism of Methylnorbornene Dicarboxylic Anhydrides

Fundamental Principles of Exo/Endo Isomerism in Norbornene Systems

Endo and exo isomerism is a form of stereoisomerism found in bridged bicyclic compounds like the norbornene system. The terms describe the relative orientation of substituents attached to the main bicyclic framework. wikipedia.org

Endo Isomer : In the endo configuration, the substituent (in this case, the dicarboxylic anhydride (B1165640) ring) is oriented on the same side as the longer bridge of the norbornene structure, pointing towards the carbon-carbon double bond. wikipedia.org This arrangement is often described as being "syn" to the longest bridge.

Exo Isomer : Conversely, in the exo configuration, the substituent is directed away from the longer bridge and the double bond, in an "anti" position.

The formation of these isomers is a classic outcome of the Diels-Alder reaction, a cycloaddition between a conjugated diene (methylcyclopentadiene) and a dienophile (maleic anhydride). The stereochemical course of this reaction is governed by the "endo rule." This rule states that the kinetically favored product is typically the endo isomer. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the developing six-membered ring and the electron-withdrawing groups of the dienophile in the transition state. These interactions stabilize the endo transition state, lowering its activation energy and leading to a faster reaction rate compared to the formation of the exo isomer. scirp.org

Mechanisms of Thermal Isomerization Between Endo and Exo Forms of Norbornene Dicarboxylic Anhydrides

While the endo isomer of 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is the kinetically favored product of the Diels-Alder synthesis, it is not the most thermodynamically stable form. The exo isomer is generally more stable due to reduced steric hindrance. Consequently, the endo isomer can be converted to the more stable exo form through thermal isomerization. lew.ro

This isomerization is typically achieved by heating the endo adduct. The most widely accepted mechanism for this transformation is a reversible retro-Diels-Alder reaction. lew.ro Under thermal conditions, the endo adduct undergoes a retro-cycloaddition, dissociating back into the original diene (methylcyclopentadiene) and dienophile (maleic anhydride). These reactants can then recombine. While the reformation of the endo adduct is faster (kinetic control), the reversibility of the reaction allows for the gradual formation of the more stable exo adduct. Over time, at elevated temperatures, the equilibrium shifts towards the thermodynamically favored exo isomer. scirp.org

Studies on the parent compound, 5-norbornene-2,3-dicarboxylic anhydride, have shown that this isomerization can be induced by heating at temperatures around 190°C. lew.ro The process can be carried out neat or in high-boiling solvents like 1,2-dimethoxybenzene. lew.ro

Factors Influencing Isomer Ratios and Thermodynamic Stability

The equilibrium ratio of endo to exo isomers in this compound is influenced by several key factors:

Thermodynamic Stability : The primary driving force for isomerization is the greater thermodynamic stability of the exo isomer. In the exo form, the bulky anhydride ring is positioned away from the bicyclic framework, minimizing steric strain. In contrast, the endo isomer experiences greater steric repulsion between the anhydride ring and the rest of the molecule. For the parent nadic anhydride, the exo isomer is thermodynamically favored, and this preference is expected to persist in the 5-methyl derivative. rsc.org

Temperature : Temperature plays a crucial role in controlling the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the rapid formation of the endo product. At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing the system to reach thermodynamic equilibrium, which favors the exo isomer. scirp.org For the unmethylated analogue, heating can lead to an equilibrium mixture with an exo to endo ratio of approximately 53:47 to 60:40. lew.rorsc.org

Steric Effects of the Methyl Group : The presence of the methyl group at the C5 position introduces additional steric considerations. This substituent can influence the facial selectivity of the initial Diels-Alder reaction, potentially altering the initial kinetic endo/exo ratio compared to the unsubstituted cyclopentadiene. The steric bulk of the methyl group will further destabilize the endo isomer relative to the exo isomer, thereby favoring the exo form at thermodynamic equilibrium.

Solvent Polarity : While less influential than temperature, solvent polarity can have an effect on the transition states of both the forward and retro-Diels-Alder reactions, which can subtly influence the isomer ratios.

The following table summarizes the general principles of kinetic versus thermodynamic control in the formation of methylnorbornene dicarboxylic anhydride isomers.

Control TypeFavored IsomerReaction ConditionsRationale
Kinetic Control endoLower temperatures, shorter reaction timesLower activation energy due to stabilizing secondary orbital interactions in the transition state.
Thermodynamic Control exoHigher temperatures, longer reaction timesFormation of the more stable isomer with less steric hindrance; allows for retro-Diels-Alder/re-addition to reach equilibrium.

Stereochemical Implications in Subsequent Chemical Transformations and Polymerization

The stereochemistry of the endo and exo isomers of this compound has profound implications for their reactivity in subsequent chemical reactions, particularly in polymerization. rsc.org

In Ring-Opening Metathesis Polymerization (ROMP) , a common method for polymerizing norbornene derivatives, the exo isomer generally exhibits significantly higher reactivity than the endo isomer. illinois.eduillinois.eduresearchgate.net This difference is attributed to steric hindrance. For the polymerization to proceed, the catalyst (typically a ruthenium or molybdenum alkylidene complex) must approach the carbon-carbon double bond of the norbornene ring. In the endo isomer, the anhydride ring sterically shields one face of the double bond, hindering the approach of the bulky catalyst. illinois.eduresearchgate.net The exo isomer, with the anhydride group pointing away, presents a more accessible double bond, leading to a faster rate of polymerization. illinois.eduresearchgate.net Studies on analogous norbornene monomers have shown that exo isomers can be an order of magnitude more reactive in ROMP than their endo counterparts. illinois.edu

Similarly, in vinyl addition copolymerization with olefins like ethylene (B1197577) , the exo isomer of norbornene dicarboxylic anhydride is incorporated more efficiently. rsc.org Kinetic studies have confirmed that the polymerization rate is faster for the exo isomer, resulting in copolymers with higher incorporation levels and higher molecular weights compared to those produced with the endo isomer under identical conditions. rsc.org

The different reactivities of the isomers are critical in materials science. The ability to selectively use the more reactive exo isomer allows for the synthesis of polymers with higher functional group incorporation and tailored properties. For instance, copolymers of ethylene and exo-5-norbornene-2,3-dicarboxylic anhydride have been shown to be effective compatibilizers for polymer blends. rsc.org

The table below outlines the polymerization behavior of the two isomers.

IsomerRelative Reactivity in ROMPRelative Reactivity in Ethylene CopolymerizationReason for Reactivity Difference
endo LowerLowerSteric hindrance from the anhydride ring impedes catalyst approach to the double bond.
exo HigherHigherThe double bond is more sterically accessible to the polymerization catalyst.

Reactivity and Advanced Chemical Transformations of 5 Methyl 5 Norbornene 2,3 Dicarboxylic Anhydride

Reactivity Profile Attributed to the Norbornene Unit and Acid Anhydride (B1165640) Moiety

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is a bifunctional molecule exhibiting a distinct reactivity profile derived from its two primary structural components: the strained bicyclic norbornene framework and the electrophilic acid anhydride ring. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis and polymer chemistry.

The norbornene unit contains a carbon-carbon double bond within a highly strained bicyclo[2.2.1]heptene system. This strain significantly enhances the reactivity of the double bond towards various addition reactions compared to unstrained alkenes. The presence of the methyl group at the C5 position can influence the stereoselectivity of these reactions. The molecule exists as a mixture of endo and exo stereoisomers, which arise from the Diels-Alder reaction used in its synthesis. These isomers can exhibit different reactivities, with the exo isomer often being more thermodynamically stable and sometimes showing different kinetic behavior in polymerization reactions. The interconversion between the endo and exo isomers can be achieved thermally, although this process can be complex and may lead to equilibrium mixtures.

The acid anhydride moiety, on the other hand, is a highly reactive electrophilic functional group. The two carbonyl carbons are susceptible to nucleophilic attack, leading to the opening of the anhydride ring. This reactivity is the basis for a variety of functionalization reactions, including hydrolysis, alcoholysis, and amidation, which produce dicarboxylic acids, monoesters, diesters, and imides, respectively. The reactivity of the anhydride is a cornerstone of its use as a curing agent for epoxy resins and as a monomer in the synthesis of polyesters and polyimides.

The interplay between the reactivity of the norbornene double bond and the acid anhydride group allows for selective transformations. It is possible to functionalize one group while leaving the other intact, enabling the synthesis of complex molecular architectures.

Ring-Opening Functionalization Reactions

The acid anhydride ring of this compound is readily opened by a variety of nucleophiles. These reactions are fundamental to its application in materials science and organic synthesis, providing pathways to a range of dicarboxylic acid derivatives.

Nucleophilic Reactions under Alkaline Conditions

Under alkaline conditions, the anhydride ring undergoes facile hydrolysis. The hydroxide (B78521) ion acts as a nucleophile, attacking one of the carbonyl carbons and leading to the opening of the ring to form the corresponding dicarboxylate salt. Subsequent acidification yields the 5-methyl-5-norbornene-2,3-dicarboxylic acid. This reaction is a straightforward method for converting the anhydride to the diacid, which can then be used in further synthetic applications.

The hydrolysis can be carried out using aqueous solutions of alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide. The reaction is typically rapid and proceeds to completion. The stereochemistry of the starting anhydride (endo or exo) is retained in the resulting dicarboxylic acid.

Table 1: Products of Alkaline Hydrolysis of this compound

Starting MaterialReagentsProduct
This compound1. NaOH(aq) 2. H₃O⁺5-Methyl-5-norbornene-2,3-dicarboxylic acid

Derivatization to Esters via Alcoholysis

The reaction of this compound with alcohols, known as alcoholysis, provides access to both monoesters and diesters. The outcome of the reaction can be controlled by the stoichiometry of the alcohol and the reaction conditions.

In the presence of one equivalent of an alcohol, the primary product is the monoester, where the anhydride ring is opened to form a carboxylic acid and an ester group. This reaction is often carried out at moderate temperatures. The formation of the diester requires more forcing conditions, typically involving an excess of the alcohol and often in the presence of an acid catalyst to facilitate the esterification of the second carboxylic acid group. A study on the non-methylated analog, 5-norbornene-2,3-dicarboxylic anhydride, demonstrated that esterification with various alcohols, such as 2-ethyl-1-hexanol and n-octanol, can be effectively catalyzed by a titanium catalyst, leading to high yields of the corresponding diesters. This process involves a two-step mechanism: a fast initial reaction of the alcohol with the anhydride, followed by a slower, reversible esterification of the resulting carboxylic acid.

Table 2: Esterification Products of 5-Norbornene-2,3-dicarboxylic Anhydride Analogues

AlcoholCatalystProductYieldPurity
2-Ethyl-1-hexanolTitanium CatalystDi(2-ethylhexyl) 5-norbornene-2,3-dicarboxylate>90%>95%
n-OctanolTitanium CatalystDi(n-octyl) 5-norbornene-2,3-dicarboxylate>90%>95%
3,5,5-Trimethyl-1-hexanolTitanium CatalystDi(3,5,5-trimethylhexyl) 5-norbornene-2,3-dicarboxylate>90%>95%
n-DecanolTitanium CatalystDi(n-decyl) 5-norbornene-2,3-dicarboxylate>90%>95%
Data based on the esterification of the non-methylated 5-norbornene-2,3-dicarboxylic anhydride.

Amidation Reactions for Imide and Other Nitrogen-Containing Derivatives

The reaction of this compound with primary amines or ammonia (B1221849) derivatives is a versatile method for the synthesis of nitrogen-containing compounds, most notably imides. The initial reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, forming an intermediate amic acid.

Upon heating, the amic acid undergoes intramolecular cyclization via dehydration to form the corresponding N-substituted imide. This two-step, one-pot reaction is a common and efficient method for imide synthesis. For instance, the reaction of the parent 5-norbornene-2,3-dicarboxylic anhydride with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate yields N-hydroxy-5-norbornene-2,3-dicarboximide. This general approach can be applied to a wide range of primary amines to produce a variety of N-substituted imides.

Furthermore, this compound is used in the synthesis of methyl nadimides, which are imide-endcapped resins. These resins are known for their high thermal stability and are used in advanced composite materials.

Table 3: Synthesis of Imide Derivatives

Amine/Amine DerivativeIntermediateFinal Product
Primary Amine (R-NH₂)Amic AcidN-Substituted Imide
Hydroxylamine (NH₂OH)Amic AcidN-Hydroxy Imide

Double Bond Reactivity in the Norbornene Structure

The strained double bond of the norbornene unit in this compound is susceptible to a variety of addition reactions, allowing for the modification of the bicyclic framework.

Reduction Reactions

The carbon-carbon double bond in the norbornene ring can be selectively reduced without affecting the anhydride functionality through catalytic hydrogenation. This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The hydrogenation saturates the double bond, converting the this compound to 5-methylnorbornane-2,3-dicarboxylic anhydride.

This selective reduction is possible due to the higher reactivity of the strained double bond compared to the less reactive carbonyl groups of the anhydride under typical hydrogenation conditions. The stereochemistry of the hydrogenation usually results in the syn-addition of hydrogen from the less sterically hindered exo face of the norbornene system. This transformation is valuable for producing saturated anhydride derivatives, which can be used to synthesize polymers and other materials with different physical and chemical properties compared to their unsaturated counterparts.

Hydrosilylation Approaches for the Introduction of Silicon-Containing Moieties

Hydrosilylation is a powerful and atom-economical reaction for forming carbon-silicon bonds, typically involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in the norbornene moiety. mdpi.com This reaction is a key method for synthesizing silicon-containing monomers and for the post-polymerization modification of polymers to introduce desirable properties like enhanced gas permeability. researchgate.netrsc.org

The reaction is generally catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's and Karstedt's catalysts. mdpi.com However, catalysts based on other metals like rhodium, iridium, ruthenium, and more recently, earth-abundant metals like cobalt and iron, have also been developed. nih.gov

While direct studies on the hydrosilylation of this compound are not extensively detailed in the literature, the reactivity of the norbornene scaffold is well-documented. For instance, the modification of poly(5-vinyl-2-norbornene) with silanes like pentamethyldisiloxane (B44630) has been achieved using various platinum and rhodium catalysts. rsc.org Research on related norbornene systems has shown that traditional catalysts, while highly active, can sometimes lead to insoluble, cross-linked products when modifying high-molecular-weight polymers. rsc.org In such cases, catalysts with N-heterocyclic carbene (NHC) ligands have been found to provide soluble, modified polymers with high conversion rates. rsc.org

The general approach for introducing silicon-containing moieties into the this compound molecule would involve reacting it with a hydrosilane or hydrosiloxane in the presence of a suitable catalyst. The choice of catalyst can influence the reaction's efficiency and selectivity.

Table 1: Common Catalysts and Silanes in Norbornene Hydrosilylation

Catalyst TypeCatalyst ExampleTypical Silane ReactantsKey Characteristics
Platinum-Based Karstedt's CatalystPentamethyldisiloxane, TriethylsilaneHigh activity, widely used, but may cause side reactions or insolubility in polymeric systems. mdpi.comrsc.org
Rhodium-Based Wilkinson's CatalystPhenylsilaneEffective for various olefins; selectivity can be solvent-dependent.
Ruthenium-Based [Cp*Ru(MeCN)₃]PF₆Various functionalized silanesCan provide high regioselectivity with different alkyne substrates.
(NHC)Pt-Complexes (IPr)Pt(dvtms)PentamethyldisiloxaneLower activity than Karstedt's but gives soluble products in polymer modification. rsc.org

Cycloaddition Reactivity Beyond Classical Diels-Alder (e.g., Inverse Electron-Demand Diels-Alder)

The strained double bond of the norbornene ring system in this compound makes it a highly reactive participant in various cycloaddition reactions. Beyond its formation via a classical Diels-Alder reaction, it can act as a potent dienophile in other cycloadditions, most notably the Inverse Electron-Demand Diels-Alder (iEDDA) reaction. nih.govrsc.org

The iEDDA reaction is a powerful tool in chemical synthesis and materials science, often classified as a "click chemistry" reaction due to its high speed, selectivity, and bioorthogonality. nih.govsigmaaldrich.com In contrast to a normal Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile, the iEDDA reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene. nih.gov

Norbornene derivatives are excellent dienophiles for iEDDA reactions, particularly with highly electron-deficient dienes like 1,2,4,5-tetrazines. nih.govresearchgate.net The reaction proceeds through a [4+2] cycloaddition, followed by a rapid, irreversible retro-Diels-Alder elimination of dinitrogen gas (N₂) to form a stable dihydropyridazine, which may then oxidize to a pyridazine. nih.gov This reaction is exceptionally fast and can be performed under mild conditions without the need for a catalyst. nih.gov

Kinetic studies have revealed significant differences in the reactivity of various norbornene derivatives, with exo isomers often showing substantially enhanced reaction rates compared to their endo counterparts. researchgate.net The high reactivity and reliability of the norbornene-tetrazine ligation have made it a widely used tool for bioconjugation, polymer modification, and surface functionalization. sigmaaldrich.comresearchgate.net

Table 2: iEDDA Reaction of Norbornene with Tetrazine

Reactant 1 (Dienophile)Reactant 2 (Diene)Reaction TypeKey FeaturesProduct Type
Norbornene Moiety1,2,4,5-TetrazineInverse Electron-Demand Diels-Alder (iEDDA)Catalyst-free, rapid kinetics, bioorthogonal, release of N₂ gas. nih.govsigmaaldrich.comDihydropyridazine / Pyridazine

Polymerization Chemistry of 5 Methyl 5 Norbornene 2,3 Dicarboxylic Anhydride

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method used to synthesize a wide variety of polymeric materials from strained cyclic olefins. mdpi.com The reaction is mediated by transition metal alkylidene catalysts and is valued for its ability to proceed in a living manner, tolerating a wide range of functional groups and enabling the synthesis of polymers with complex architectures and controlled microstructures. acs.orgmdpi.com For monomers like 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride (B1165640), ROMP offers a direct route to functional polymers with the anhydride group preserved in the repeating units of the polymer backbone.

The homopolymerization of norbornene anhydride derivatives via ROMP can yield materials with unique properties, though challenges such as poor solubility of the resulting polymer have been noted. researchgate.net Research has shown that introducing substituents, such as a methyl group or other nonpolar side chains on the norbornene scaffold, can significantly improve the solubility of the resulting homopolymers. researchgate.net

Utilizing a third-generation Grubbs catalyst (G3), high molecular weight homopolymers of cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivatives have been successfully synthesized. researchgate.net It was observed that the solubility of these polymers in common organic solvents increased as the steric hindrance of the substituent on the monomer increased. researchgate.net In cases where solubility or molecular weight control is a primary concern, the polymerization can be conducted in the presence of a chain transfer agent, such as 1-hexene, which helps to produce soluble, lower-molecular-weight polymers. researchgate.netresearchgate.net

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomers into the same polymer chain. mdpi.com Methylnorbornene anhydride derivatives can be copolymerized with a range of other cyclic olefins and oxanorbornene monomers via ROMP to create materials with tunable thermal, mechanical, and surface properties. rsc.orgrsc.org

Common comonomers include norbornene (NB), dicyclopentadiene (B1670491) (DCPD), and cyclooctene (B146475) (COE). researchgate.netbeilstein-journals.org The significant difference in reactivity between various cyclic olefins allows for the synthesis of different copolymer architectures, including random, block, and gradient copolymers. mdpi.comrsc.org For instance, copolymers of norbornene dicarboxylic anhydride and cyclooctene have been synthesized to create functionalized polyolefins. researchgate.netresearchgate.net Furthermore, copolymerization with oxanorbornene-based monomers has also been explored, leading to polymers with different backbone structures and properties. google.com In some systems, particularly with mixtures of exo and endo isomers of oxanorbornenes, homopolymerization may be inhibited while copolymerization with less sterically hindered cycloalkenes can proceed, leading to alternating copolymers. researchgate.net

The success of ROMP for functionalized monomers like methylnorbornene anhydride is highly dependent on the choice of catalyst. Ruthenium-based Grubbs catalysts are widely employed due to their remarkable tolerance to a variety of functional groups, including anhydrides, esters, and imides, as well as their stability in air and moisture. researchgate.netresearchgate.net

The third-generation Grubbs catalyst (G3), characterized by its [(H2IMes)(pyr)2(Cl)2Ru=CHPh] structure, is particularly effective for these polymerizations. acs.orgnsf.govnih.gov G3 catalysts exhibit fast initiation rates and are capable of mediating living polymerizations, which allows for precise control over the polymer's molecular architecture. nsf.gov The functional group tolerance of G3 ensures that the anhydride moiety of the monomer remains intact throughout the polymerization process. nsf.gov

A key advantage of using catalysts like the G3 system for the ROMP of methylnorbornene anhydride is the ability to achieve a "living" polymerization. cmu.edu In a living polymerization, chain termination and transfer reactions are negligible, which allows for the synthesis of polymers with predictable molecular weights (Mn) and narrow molecular weight distributions, often referred to as low polydispersity indices (PDI or Đ). acs.orgmdpi.com

The controlled nature of the polymerization is evidenced by a linear increase in the polymer's molecular weight with increasing monomer conversion. mdpi.comresearchgate.net Furthermore, the molecular weight can be predetermined by adjusting the initial molar ratio of the monomer to the initiator ([M]/[I]). mdpi.com Studies on norbornene anhydride derivatives have demonstrated the successful synthesis of polymers with low PDI values, typically below 1.30, confirming the living character of the polymerization. researchgate.net This level of control is essential for creating well-defined polymer architectures, such as block copolymers, where chain length uniformity is critical. acs.orgnih.gov

Table 1: Representative Data for Controlled ROMP of Norbornene Derivatives
MonomerCatalyst[M]/[I] RatioMn (kDa)PDI (Đ)Reference
5-norbornene-2-(N-methyl)-phthalimideHoveyda-Grubbs 2nd Gen.256.81.18 mdpi.com
5-norbornene-2-(N-methyl)-phthalimideHoveyda-Grubbs 2nd Gen.5012.51.21 mdpi.com
5-norbornene-2-(N-methyl)-phthalimideHoveyda-Grubbs 2nd Gen.10024.31.25 mdpi.com
Bulky NDCA Derivative (M4)Grubbs 3rd Gen.10041.21.12 researchgate.net

The stereochemistry of the substituents on the norbornene ring, specifically whether they are in the exo or endo position, has a profound impact on ROMP kinetics. nsf.gov It is well-established that exo isomers of norbornene derivatives generally exhibit significantly higher rates of polymerization compared to their corresponding endo isomers. nsf.govillinois.edu

This rate difference is primarily attributed to steric factors. illinois.edu In the endo isomer, the substituent is positioned closer to the double bond, which can sterically hinder the approach of the bulky metal catalyst. nsf.gov Additionally, for functionalized monomers, the endo substituent on the growing polymer chain can coordinate with the metal center of the catalyst, forming a stable chelate that can slow down the rate of subsequent monomer additions. acs.orgnih.gov Kinetic studies on dicyclopentadiene, a related norbornene-type monomer, found the exo isomer to be more than an order of magnitude more reactive than the endo isomer in ROMP. illinois.edu This difference in reactivity is a critical consideration in polymer synthesis, as the presence of the slower-reacting endo isomer can affect polymerization control and the properties of the final material. rsc.org

Table 2: Comparison of Activation Parameters for ROMP of Dicyclopentadiene (DCP) Isomers
MonomerΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Relative Reactivity at 20°CReference
exo-DCP17.1 ± 0.3-12.2 ± 1.0~20 illinois.edu
endo-DCP18.9 ± 0.2-13.6 ± 0.61 illinois.edu

The living nature of ROMP, particularly when initiated by catalysts like G3, provides an excellent platform for the synthesis of complex polymer architectures such as block and gradient copolymers. cmu.edu20.210.105

Block copolymers are synthesized by the sequential addition of different monomers to the reaction. beilstein-journals.org20.210.105 Once the first monomer is completely consumed, a second monomer is introduced, which then polymerizes from the active chain end of the first block. acs.org This process can be repeated to create multiblock copolymers with well-defined segment lengths and low polydispersity. 20.210.105 The synthesis of well-defined diblock copolymers containing anhydride groups has been successfully demonstrated using this sequential ROMP technique. researchgate.net

Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can be produced by polymerizing a mixture of two monomers that have different reactivity rates. rsc.org As the polymerization proceeds, the more reactive monomer is consumed faster, leading to a continuous change in the composition of the polymer being formed. The ability to create these advanced structures is a direct result of the high degree of control afforded by living ROMP systems. rsc.org

Polymerization Induced Self-Assembly (PISA) for Amphiphilic Block Copolymers

Polymerization Induced Self-Assembly (PISA) is an efficient methodology for the in-situ formation of block copolymer nano-objects at high concentrations. rsc.org While direct PISA formulations utilizing 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride are not extensively documented, the monomer's chemical nature makes it a suitable candidate for the formation of the core-forming block in amphiphilic copolymers. mdpi.commdpi.com

In a typical PISA process, a soluble polymer block (macro-chain transfer agent in RAFT-mediated PISA) is chain-extended with a second monomer that is insoluble in the reaction medium. As the second block grows, it becomes solvophobic, triggering self-assembly into various morphologies such as spheres, worms, or vesicles.

For this system, a hydrophilic macro-chain transfer agent, such as poly(ethylene glycol) or poly(acrylic acid), could be extended with this compound. The resulting poly(this compound) block would be hydrophobic, driving the self-assembly process in a polar solvent like water or ethanol. digitellinc.com The anhydride moieties within the core of the resulting nanoparticles could then be subjected to post-polymerization modification, allowing for the introduction of further functionality or for cross-linking to create stabilized nanostructures. The final morphology of the nano-objects is typically controlled by parameters such as the degrees of polymerization of each block and the solids concentration. rsc.org

Radical Polymerization Approaches

The strained double bond of the norbornene moiety makes this compound amenable to radical polymerization techniques. These methods range from conventional free-radical processes to more advanced controlled radical polymerizations.

In free-radical polymerization, this compound can be copolymerized with electron-deficient monomers, known as dienophiles, such as maleic anhydride. Norbornene derivatives, being relatively electron-rich olefins, tend to form alternating copolymers with maleic anhydride. researchgate.net This alternating tendency is often attributed to the formation of a charge-transfer complex between the electron-donor monomer (norbornene derivative) and the electron-acceptor monomer (maleic anhydride), which then propagates as a single unit.

The rate of copolymerization can be significantly influenced by substituents on the norbornene ring. Electron-withdrawing groups have been shown to dramatically decrease the rate of copolymerization with maleic anhydride. researchgate.net The presence of both a methyl group (electron-donating) and the anhydride group (electron-withdrawing) on the this compound molecule presents a complex electronic influence on its reactivity. Furthermore, the stereochemistry of the anhydride group (endo vs. exo) can affect polymerization kinetics, with the exo-isomer sometimes exhibiting higher polymerization activity and leading to copolymers with higher molecular weights. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity indices (Đ). nih.gov This method has been successfully applied to monomers containing norbornene functionalities. acs.orguh.edu The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process.

The application of RAFT to norbornene anhydride derivatives has been demonstrated, enabling the synthesis of well-defined polymers. nih.govtandfonline.com For instance, a macromonomer derived from cis-Norbornene-5-6-endo-dicarboxylic anhydride can be polymerized via RAFT to produce comb polymers with a low polydispersity index. nih.govresearchgate.net This indicates that the norbornene double bond is susceptible to controlled radical addition. By carefully selecting the RAFT agent and reaction conditions, the polymerization of this compound can be controlled to produce polymers with predictable molar masses and narrow molecular weight distributions, which is crucial for advanced applications.

Below is a table summarizing typical reaction conditions for the RAFT polymerization of a norbornene-anhydride-derived macromonomer.

ReactantMolar Ratio/ConcentrationSolventTemperatureTimeResulting Đ (PDI)Reference
Poly(norbornene anhydride) Acrylate (B77674) Macromonomer6.3 mmolTHF70 °C24 h<1.2 nih.govresearchgate.net
Chain Transfer Agent (CTA)75.5 µmolTHF70 °C24 h<1.2 nih.govresearchgate.net
AIBN (Initiator)0.49 µmolTHF70 °C24 h<1.2 nih.govresearchgate.net

The combination of different polymerization mechanisms allows for the synthesis of complex polymer architectures, such as comb and graft polymers, using this compound. nih.govnyu.edu These structures consist of a polymer backbone with multiple polymeric side chains.

Three primary strategies are employed for this purpose: "grafting-from," "grafting-to," and "grafting-through" (or the macromonomer method).

Grafting-from : Initiating sites are incorporated into a polymer backbone, and the side chains are grown from these sites. A poly(this compound) backbone could be functionalized to carry initiating groups for a subsequent controlled radical polymerization like RAFT or ATRP. nyu.edu

Grafting-through : This approach involves the polymerization of macromonomers, which are polymer chains with a polymerizable end group. uh.edu A polymer chain can be terminated with a this compound unit, and this macromonomer can then be copolymerized through its norbornene group, for instance, via Ring-Opening Metathesis Polymerization (ROMP), to form a bottlebrush or comb polymer. openrepository.comresearchgate.net

Grafting-to : Pre-synthesized side chains are attached to a polymer backbone. This is less common for this system but theoretically possible by reacting functional side chains with the anhydride groups of a pre-formed poly(this compound).

A powerful approach combines ROMP and RAFT. First, ROMP is used to create a poly(norbornene anhydride) backbone. The anhydride groups are then modified to attach an acrylate functionality, creating a poly-macromonomer. This macromonomer is subsequently polymerized via RAFT in a "grafting-through" manner to yield well-defined comb polymers. nih.govtandfonline.com

Step-Growth Polymerizations

The anhydride functionality of this compound allows it to act as a monomer in step-growth polymerizations, most notably in the synthesis of high-performance polymers like polyimides.

This compound, also known as Methyl Nadic Anhydride, is frequently used as a reactive co-monomer or end-capper in the synthesis of thermosetting polyimides. sigmaaldrich.comfishersci.com Polyimides are typically synthesized in a two-step process involving the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, followed by thermal or chemical cyclodehydration (imidization) to form the final polyimide. researchgate.net

When used as an end-capping agent, the monofunctional nature of the anhydride group (relative to the dianhydrides typically used for chain extension) controls the molecular weight of the poly(amic acid) oligomer. More importantly, it introduces a reactive norbornene group at the chain ends. sigmaaldrich.com Upon heating to high temperatures (typically >250 °C), the norbornene end-caps undergo a thermally induced retro-Diels-Alder reaction followed by complex radical reactions of the double bonds, leading to cross-linking of the polymer chains. researchgate.net This cross-linking process converts the thermoplastic polyimide oligomers into a rigid, infusible, and insoluble thermoset network with significantly enhanced thermal stability, solvent resistance, and mechanical properties at elevated temperatures.

The characteristics of polyesters derived from the alternating copolymerization of various norbornene anhydrides with epoxides are summarized in the table below.

EntryAnhydride MonomerEpoxide MonomerMₙ (kDa)Đ (Mₙ/Mₙ)T₉ (°C)Reference
1exo-NBAGE8.21.1513 illinois.edu
2BHAAGE8.21.4129 illinois.edu
3MNBAGE12.61.3928 illinois.edu

exo-NB = cis-5-norbornene-exo-2,3-dicarboxylic anhydride; BHA = cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; MNB = this compound; AGE = Allyl glycidyl (B131873) ether.

Intermediate in the Production of Polyesters and Alkyd Resins

This compound is a notable intermediate in the synthesis of polyesters and alkyd resins. researchgate.net Its unique strained bicyclic structure, containing both a methyl group and a reactive double bond, allows for the creation of polymers with distinct properties compared to those synthesized from more conventional anhydrides like phthalic or maleic anhydride. researchgate.net

Polyester (B1180765) Synthesis

In the realm of polyester chemistry, this compound serves as a monomer that can be copolymerized with other monomers, such as epoxides, to create polyesters with specific thermal and structural characteristics. The polymerization process typically involves the ring-opening of the anhydride and epoxide groups to form the polyester backbone.

Detailed Research Findings

Research has been conducted on the alternating copolymerization of various norbornene anhydrides with epoxides. In one such study, this compound (referred to as MNB in the study) was copolymerized with allyl glycidyl ether (AGE). The polymerization was carried out in toluene (B28343) at 110°C for 5 hours, using a Chromium(III) salen catalyst in conjunction with 4-(dimethylamino)pyridine (DMAP). researchgate.net

The resulting polyester from the copolymerization of MNB and AGE exhibited specific molecular weight and thermal properties. The data from this research is summarized in the interactive table below. researchgate.net

Table 1: Characteristics of Polyester from this compound and Allyl Glycidyl Ether
AnhydrideEpoxideCatalystMₙ (kDa)Mₙ/MₙT₉ (°C)
This compound (MNB)Allyl Glycidyl Ether (AGE)Chromium(III) salen + DMAP12.61.3928

Source: Adapted from supplementary information on the functional polyesters derived from alternating copolymerization of norbornene anhydride and epoxide. researchgate.net

This data indicates the successful synthesis of a polyester with a number-average molecular weight (Mₙ) of 12.6 kDa and a polydispersity index (Mₙ/Mₙ) of 1.39. The glass transition temperature (T₉) of the polymer was determined to be 28°C. researchgate.net This research demonstrates the viability of using this compound to produce polyesters with defined characteristics.

Alkyd Resin Synthesis

Alkyd resins are a type of polyester that is modified with the inclusion of fatty acids or oils. qu.edu.iqresearchgate.net They are widely used in the manufacturing of paints and coatings. qu.edu.iqresearchgate.net While this compound is cited as an intermediate for alkyd resins, detailed research findings and specific data tables on its formulation and the performance of the resulting resins are not extensively available in the reviewed scientific literature.

The parent compound, 5-norbornene-2,3-dicarboxylic anhydride (also known as Nadic Anhydride), is noted for imparting improved properties to unsaturated polyester resins when compared to resins made with phthalic anhydride. dergipark.org.tr These enhancements include better air-drying characteristics, increased heat resistance, superior finish, and improved electrical, corrosion resistance, and mechanical strength properties. dergipark.org.tr It is plausible that the inclusion of the methyl group in this compound could further influence these properties in alkyd resin formulations, though specific research to confirm and quantify these effects is not readily apparent in the available literature.

Advanced Materials Science Applications Derived from 5 Methyl 5 Norbornene 2,3 Dicarboxylic Anhydride

High-Performance Epoxy Resin Systems

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride (B1165640), often referred to as Methyl Nadic Anhydride (MNA), is a critical component in the formulation of advanced epoxy resin systems. Its unique alicyclic structure contributes to the superior performance of the cured materials.

Role as a Curing Agent for Epoxy Resins

As an acid anhydride, 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride serves primarily as a curing agent or hardener for epoxy resins. The curing mechanism involves the ring-opening of the anhydride by hydroxyl groups present in the epoxy resin system. This initial reaction forms a carboxylic acid group, which then reacts with an epoxy group to form a hydroxyl-ester. The newly formed hydroxyl group can then react with another anhydride group, propagating a chain reaction that leads to a highly cross-linked, three-dimensional polymer network. guidechem.commdpi.com This network structure is the foundation for the enhanced properties of the final cured product. guidechem.com Unlike amine curing agents, anhydride-cured systems often require elevated temperatures to achieve full curing but result in products with low shrinkage, excellent thermal stability, and superior electrical insulation properties. mdpi.com

Enhancement of Mechanical Properties and Thermal Stability of Cured Resins

The incorporation of this compound as a curing agent significantly enhances the mechanical and thermal properties of epoxy resins. guidechem.com The rigid and sterically hindered norbornene group within its structure contributes to a higher crosslink density, which in turn increases the glass transition temperature (Tg) and thermal stability of the cured polymer. semanticscholar.org Cured systems exhibit high stiffness, high strength, and dimensional stability. cnrs.fr

Research comparing different tetra-functional epoxy resins cured with Methyl Nadic Anhydride (MNA) demonstrates its ability to produce materials with high thermal stability and robust mechanical properties. For instance, a cured resin based on N,N,N',N'-Tetraglycidyl-2,2-Bis[4-(4-aminophenoxy)phenyl]propane (TGBAPP) and MNA showed a glass transition temperature of 219°C and an impact strength of 27.8 J/m. Thermogravimetric analysis (TGA) of a tetra-functional epoxy cured with MNA showed thermal stability up to 350°C without significant weight loss. researchgate.net

Table 1: Mechanical and Thermal Properties of Tetra-functional Epoxy Resins Cured with MNA
Epoxy Resin SystemFlexural Modulus (GPa)Flexural Strength (MPa)Impact Strength (J/m)Glass Transition Temp. (Tg, °C)
TGBAPP / MNA3.21123.727.8219
TGDDE / MNA3.15125.119.5242

Applications in Electrical Insulation, Laminating, and Filament-Winding

The excellent properties imparted by this compound make it highly suitable for demanding applications. Its primary use is in the electrical and electronics industries. guidechem.commdpi.com The high thermal stability and superior electrical insulation performance of the cured epoxy make it ideal for casting, potting, and encapsulating electronic components such as transformers, generators, and rotors. guidechem.com

It is also widely used in the production of high-performance composites through laminating and filament-winding processes. fishersci.com In these applications, the low viscosity and long pot life of the liquid anhydride are advantageous for achieving good impregnation of reinforcing fibers (such as glass or carbon fibers), while the resulting cured matrix provides the necessary heat resistance and mechanical strength for structural components. guidechem.com

Polyimide-Based Materials

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk Norbornene anhydrides, including this compound, are used as monomers or end-capping agents to create processable and thermosetting polyimides.

Improvement of Tensile Properties and Performance in High-Temperature Applications

The incorporation of a norbornene moiety into the polyimide backbone, often as a terminal group, is a key strategy for producing thermosetting polyimides. A well-known example is the PMR-15 resin, which utilizes a norbornene ester/acid as a reactive end-cap. core.ac.ukresearchgate.net During a high-temperature cure, this end-cap undergoes a complex cross-linking reaction, resulting in a highly stable network that provides excellent performance at elevated temperatures (service temperatures up to 260-316°C). core.ac.uk This cross-linking enhances the stiffness and reduces creep at high temperatures. Similarly, 5-norbornene-2,3-dicarboxylic anhydride can be reacted with diamines to form bisnadimide resins, which serve as precursors for high-temperature polyimide composites. google.com

The rigid structure of the norbornene unit can also contribute to higher glass transition temperatures (Tg) and improved tensile modulus in the final polyimide. nih.gov Research on polyimides derived from a related compound, 5,5′-bis(2,3-norbornanedicarboxylic anhydride), has demonstrated the ability to create films with extremely high Tg, good toughness, and high tensile strength. nih.govmdpi.com These characteristics are critical for applications in aerospace and microelectronics where materials must withstand extreme thermal and mechanical stresses. core.ac.uk

Table 2: Representative Tensile Properties of High-Performance Polyimide Films nih.gov
Polyimide System IdentifierTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
FDAn-PI-a1145.84.2
FDAn-PI-b1286.93.9
FDAn-PI-c1104.25.9

Development of Specialized Functional Polymers

The unique structure of this compound, containing both a reactive anhydride group and a polymerizable norbornene double bond, makes it a valuable building block for a variety of specialized functional polymers beyond epoxies and polyimides.

Its anhydride group can undergo alternating copolymerization with epoxides to create functional polyesters with perfectly alternating structures and low polydispersity. rsc.org The norbornene moiety in the resulting polyester (B1180765) backbone remains available for further functionalization through reactions like thiol-ene and tetrazine click chemistry, or for cross-linking via Ring-Opening Metathesis Polymerization (ROMP). rsc.orgillinois.edu This allows for the creation of polymers with tailored properties, such as thermal responsiveness. rsc.org

Furthermore, the compound has been used in the synthesis of methyl nadimides end-capped resins. sigmaaldrich.com These resins are precursors for high-performance materials. The norbornene structure also allows for the synthesis of new chiral monomers by reacting the anhydride with various chiral alcohols. semanticscholar.org These monomers can then be polymerized via ROMP to produce optically active polymers with high thermal stability, which are of interest for applications like enantioselective membranes and chiral stationary phases for chromatography. semanticscholar.org

Fabrication of Vertically Aligned and Penetrated Carbon Nanotube/Polymer Films

This compound plays a crucial role as a curing agent in the fabrication of advanced composite materials, particularly those involving vertically aligned carbon nanotubes (CNTs). sigmaaldrich.comfishersci.comchemicalbook.com The process involves infiltrating a forest of vertically aligned CNTs with a polymer resin, which is subsequently hardened or "cured" to create a solid, robust composite film.

Table 1: Role of this compound in CNT/Polymer Films

Component/ParameterFunction/DescriptionReference
Role of Anhydride Curing agent / Cross-linker for epoxy resin sigmaaldrich.comfishersci.comchemicalbook.com
Polymer Matrix Typically an epoxy resin fishersci.comchemicalbook.com
Reinforcement Vertically Aligned Carbon Nanotubes (CNTs) sigmaaldrich.com
Key Process Step Infiltration of CNT forest with resin, followed by thermal curing fishersci.com
Resulting Material Vertically aligned and penetrated CNT/polymer composite film sigmaaldrich.com

Synthesis of Methyl Nadimides Endcapped Resins for Specific Polymer Formulations

The compound serves as a key building block in the synthesis of high-performance thermosetting resins, specifically those featuring methyl nadimide endcaps. sigmaaldrich.comfishersci.com Endcaps are functional groups at the ends of a polymer chain that dictate its curing behavior. The nadimide group, derived from the norbornene-dicarboxylic moiety, is particularly valued for its ability to undergo thermal polymerization at high temperatures, leading to highly cross-linked, thermally stable networks.

A documented application is its use in the synthesis of methyl nadimide end-capped resins based on tris(3-aminophenyl)phosphine oxide. sigmaaldrich.comfishersci.comchemicalbook.com In this process, the anhydride reacts with the amine groups of the phosphine (B1218219) oxide core, converting them into nadimide functionalities. These end-capped resins can then be cured through a complex, heat-induced reaction involving the double bond of the norbornene group. The resulting polymers are known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace and electronics where materials must withstand extreme temperatures.

Applications in Flame Retardant Treatments for Various Materials

This compound is utilized in the formulation of flame-retardant treatments. fishersci.comchemicalbook.comsmolecule.com Its effectiveness is linked to the chemical behavior of the norbornene structure at high temperatures. When polymers containing this moiety are exposed to fire, the strained ring system can promote char formation. nist.gov

This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and restricting the flow of flammable volatile gases that fuel combustion. nist.govcore.ac.uk This mechanism, known as condensed-phase flame retardancy, is a highly effective way to improve the fire safety of polymeric materials. The anhydride can be incorporated into epoxy resins and other polymer systems to impart these flame-retardant characteristics. sigmaaldrich.comsmolecule.com Research into epoxy/silica hybrids cured with methyl nadic anhydride highlights its role in creating materials with enhanced thermal behavior and fire resistance. sigmaaldrich.com

Table 2: Flame Retardant Mechanism

PhaseActionDescriptionReference
Condensed Phase Char FormationThe norbornene structure promotes the formation of a stable, insulating carbonaceous layer upon combustion. nist.gov
Condensed Phase InsulationThe char layer limits heat transfer to the underlying polymer, slowing its degradation. nist.gov
Gas Phase Fuel DilutionThe release of non-flammable gases during decomposition can dilute the concentration of flammable volatiles and oxygen in the flame zone. core.ac.uk

Precursors for Antioxidant Polymers and Silicone-Modified Materials

While its role as a precursor for antioxidant polymers is not prominently documented in scientific literature, its utility in creating silicone-modified materials is plausible based on the established chemistry of polynorbornenes. The synthesis of silicon-containing norbornene monomers is a key step in designing highly permeable and thermally stable polymeric materials. researchgate.netresearchgate.net These monomers can be polymerized to incorporate siloxane and other silicon-containing groups into the polymer backbone or as side chains. researchgate.net

The general strategy involves modifying norbornene-based molecules and then polymerizing them. Given that this compound possesses the reactive norbornene frame, it could potentially be used to create polymers that are subsequently modified with silicone functionalities. The incorporation of flexible siloxane chains can enhance properties such as gas permeability, low-temperature flexibility, and surface hydrophobicity. researchgate.netoclc.org

Design of Biologically Relevant Polymer Architectures (e.g., Comb-Shaped Polymers for Biomedical Applications)

The strained double bond of the norbornene ring makes this compound and its derivatives ideal monomers for Ring-Opening Metathesis Polymerization (ROMP). researchgate.netacs.orgmdpi.com ROMP is a powerful polymerization technique that allows for precise control over polymer molecular weight, architecture, and functionality, which is critical for biomedical applications. acs.orgnih.gov

This control enables the synthesis of complex, well-defined polymer architectures, such as comb-shaped or "bottlebrush" polymers. researchgate.net In these structures, a polymer backbone has other polymer chains grafted as "teeth" of the comb. The anhydride group can be readily converted into imides or esters, allowing for the attachment of various side chains, such as biocompatible polymers like poly(ethylene glycol) (PEG). mdpi.commdpi.com

These advanced polymer architectures are of great interest in biomedicine for applications like drug delivery, tissue engineering, and diagnostics. nih.govmdpi.com The ability to precisely tailor the structure and functionality of polymers derived from the norbornene scaffold opens up possibilities for creating sophisticated materials for interaction with biological systems. acs.org

Q & A

Basic: What is the optimal experimental procedure for synthesizing 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride via Diels-Alder reaction, and how can yield be maximized?

Methodological Answer:
The synthesis involves a Diels-Alder reaction between maleic anhydride and cyclopentadiene. Key steps include:

  • Solvent Selection : Use ethyl acetate to dissolve maleic anhydride, followed by hexane to reduce solvent polarity and promote crystallization .
  • Temperature Control : Slow cooling after heating in a steam bath minimizes retro-Diels-Alder reactions and volatile cyclopentadiene loss .
  • Yield Optimization : Achieve 72.6% yield by ensuring anhydrous conditions (prevents hydrolysis to dicarboxylic acid) and efficient recrystallization. Lower yields may result from impurities or incomplete cyclopentadiene dimer cracking .

Basic: What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do experimental values compare with literature data?

Methodological Answer:

  • Melting Point : Literature reports 162–165°C , but experimental values range from 152–156°C due to impurities or incomplete drying .
  • Solubility : Soluble in polar aprotic solvents (e.g., ethyl acetate) and aromatic hydrocarbons; insoluble in water to avoid hydrolysis .
  • Density/Refractive Index : 1.232 g/mL at 25°C and n20/D 1.506 (lit.), critical for reaction stoichiometry in polymer synthesis .

Advanced: How do exo and endo isomer configurations of this compound influence its reactivity in ring-opening polymerization (ROP)?

Methodological Answer:

  • Electron Density Effects : Endo isomers exhibit higher electron density at the anhydride group, favoring nucleophilic attack in ROP. Theoretical studies (DFT) confirm stronger intermolecular interactions for endo configurations .
  • Reactivity in Catalysis : Endo isomers dominate in peroxide-initiated reactions (e.g., with perfluoroalkyl iodides), producing single adducts due to steric and electronic preferences .
  • Polymer Kinetics : Endo-rich monomers yield higher-molecular-weight polymers in alkali metal carboxylate-catalyzed ROP, attributed to reduced steric hindrance .

Advanced: What computational methods are employed to analyze the electron density distribution of norbornene derivatives, and how do these findings correlate with experimental reactivity trends?

Methodological Answer:

  • Low-Temperature X-ray Diffraction : Resolves electron density maps at 20 K, revealing partial retro-Diels-Alder character in the ground state and exo-selective addition tendencies .
  • DFT with Periodic Boundary Conditions : Predicts intermolecular interaction energies, explaining why endo isomers form stable π-stacking interactions that enhance reactivity in solid-state reactions .
  • NMR Validation : Computational results align with experimental 1H/13C NMR shifts, confirming regioselectivity in adduct formation (e.g., 5-iodo derivatives) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H317, H318 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H334 risk) .
  • Storage : Keep in airtight containers at <25°C, away from oxidizers and bases to prevent exothermic reactions .

Advanced: How does the choice of catalyst affect the polymerization kinetics and molecular weight distribution when using this anhydride as a monomer?

Methodological Answer:

  • Alkali Metal Carboxylates : Enable controlled ROP with narrow polydispersity (Đ <1.2) via a dual catalytic cycle involving cyclic anhydrides. Molecular weights correlate with monomer-to-catalyst ratios .
  • Peroxide Initiators : Induce radical-based chain growth, producing higher crosslink densities in epoxy resins but broader molecular weight distributions (Đ >2.0) .
  • Acid Catalysts : Accelerate esterification in photoresist monomers but require stoichiometric water removal to prevent side reactions .

Advanced: How do steric and electronic factors influence the degradation pathways of ferrocene derivatives synthesized using this anhydride?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., benzyl groups) reduce degradation rates by 30–45% due to hindered access to reactive sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., iodides) increase susceptibility to reductive cleavage, as shown in maleic anhydride adduct studies .
  • Analytical Validation : TGA and NMR track degradation products, confirming mechanisms via iron liberation and ligand dissociation .

Basic: What analytical techniques are recommended for characterizing purity and isomer ratios in synthesized batches?

Methodological Answer:

  • DSC/TGA : Determine melting point consistency and thermal stability deviations caused by isomer mixtures .
  • HPLC-MS : Resolve exo/endo ratios using reverse-phase columns (C18), with mobile phases optimized for anhydride solubility .
  • 1H NMR : Integrate diagnostic peaks (e.g., bridgehead protons) to quantify isomer proportions .

Advanced: What role does this anhydride play in the synthesis of sequence-controlled multiblock polymers, and how is monomer sequence fidelity maintained?

Methodological Answer:

  • Macroinitiator Design : The anhydride serves as a chain-transfer agent in one-pot ROP, enabling sequential addition of 11 polymer blocks with >90% fidelity .
  • Kinetic Control : Adjust reaction temperature (60–80°C) and catalyst loading to prioritize anhydride incorporation over side reactions .
  • SEC-MALS : Size-exclusion chromatography with multi-angle light scattering verifies block uniformity and molecular weight accuracy .

Advanced: Why do discrepancies arise in reported biological activities (e.g., apoptosis induction) of norbornene derivatives, and how can they be resolved?

Methodological Answer:

  • Isomer-Specific Effects : cis-5-Norbornene-exo-2,3-dicarboxylic anhydride shows higher apoptosis induction (IC50 = 62 μM in HepG2) than endo isomers, likely due to improved cellular uptake .
  • Assay Variability : Standardize cell lines and exposure times; use LC-MS to confirm intracellular metabolite profiles .
  • Contradiction Resolution : Re-evaluate synthetic routes to ensure isomer purity, as impurities (e.g., lactonic acids) may confound bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.